molecular formula C21H22O11 B157607 Sinensin CAS No. 28189-90-4

Sinensin

Cat. No.: B157607
CAS No.: 28189-90-4
M. Wt: 450.4 g/mol
InChI Key: UDIXYHJHYVDNOG-JUIPTLLLSA-N
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Chemical Reactions Analysis

Types of Reactions: Sinensin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Comparison with Similar Compounds

Uniqueness of Sinensin: this compound is unique due to its pentamethoxyflavone structure, which imparts distinct pharmacological properties compared to other flavonoids. Its ability to modulate multiple signaling pathways and its potent anticancer activity make it a valuable compound for further research and development .

Properties

IUPAC Name

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-5-11(24)14-12(6-10)31-20(18(28)16(14)26)8-1-3-9(23)4-2-8/h1-6,13,15,17-25,27-29H,7H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIXYHJHYVDNOG-JUIPTLLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Sinensin?

A1: Two forms of this compound have been isolated and characterized: this compound A and this compound B [].

    Q2: What are the known biological activities of this compound?

    A2: While the provided research focuses primarily on the isolation and structural elucidation of this compound A and B, other studies suggest potential antioxidant properties associated with coumarin compounds found in Spiranthes sinensis []. Further research is needed to fully understand the specific biological activities of this compound A and this compound B.

    Q3: What is the environmental impact of this compound?

    A3: Currently, there is limited research available regarding the environmental impact and degradation of this compound. Further investigation is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.

    Q4: Are there any analytical methods used to characterize and quantify this compound?

    A4: The isolation and structural elucidation of this compound A and B involved various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry []. These techniques are essential for determining the molecular structure and confirming the identity of these compounds.

    Q5: What is the historical context of this compound research?

    A5: The discovery of this compound A and B represents a relatively recent milestone in the study of Spiranthes sinensis []. Further research on these compounds is necessary to fully explore their potential therapeutic benefits and contribute to the growing body of knowledge surrounding coumarin-based natural products.

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